2-Methyl-2H-indazol-4-amine
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Overview
Description
2-Methyl-2H-indazol-4-amine (MIA) is a heterocyclic organic compound with a molecular formula of C6H7N3. It is a nitrogen-containing aromatic compound that has been studied for its potential applications in scientific research. MIA has been shown to possess a range of properties that make it an attractive candidate for use in a variety of laboratory experiments and applications.
Scientific Research Applications
Synthesis Techniques
2-Methyl-2H-indazol-4-amine, as part of the 2H-indazole family, has been the focus of various synthesis techniques due to its structural significance in medicinal chemistry. A notable method involves a palladium-catalyzed domino reaction, which is a significant breakthrough given the challenges in the regioselective formation of 2H-indazoles. This method ensures a regioselective transition-metal-catalyzed coupling, leading to the efficient and selective synthesis of 2H-indazoles, a scaffold crucial in medicinal chemistry (Halland et al., 2009). Another synthesis approach employs a copper-catalyzed, one-pot, three-component reaction, showcasing the versatility and functional group tolerance of this method in forming 2H-indazoles (Rajesh Kumar et al., 2011).
Chemical Applications
The chemical realm of this compound extends to various applications. Notably, its derivatives have shown significant antitumor activities, suggesting their potential in developing novel anticancer agents (Chu De-qing, 2011). Moreover, the compound's ability to undergo direct C-H amination with various amines through organophotoredox-catalyzed oxidative coupling underlines its versatility and potential in synthetic chemistry (Neogi et al., 2020). Furthermore, the development of a B2(OH)4-mediated synthesis pathway for 2-substituted indazolone, a structure prevalent in medicinal chemistry, underscores the compound's significance in creating biologically active molecules (Bao et al., 2020).
Mechanism of Action
Target of Action
2-Methyl-2H-indazol-4-amine is a derivative of the indazole family, a group of compounds known for their wide range of biological activities . , and cyclooxygenase-2 (COX-2).
Mode of Action
Indazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cox-2 . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are compounds that promote inflammation. By inhibiting COX-2, indazole derivatives can potentially reduce inflammation.
Biochemical Pathways
Given the reported anti-inflammatory activity of indazole derivatives, it is plausible that these compounds may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .
Result of Action
Indazole derivatives have been reported to exhibit anti-inflammatory effects . This suggests that this compound may also have potential anti-inflammatory effects.
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of indazole derivatives .
Properties
IUPAC Name |
2-methylindazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCAMILOUFSNOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572530 |
Source
|
Record name | 2-Methyl-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82013-51-2 |
Source
|
Record name | 2-Methyl-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-methyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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